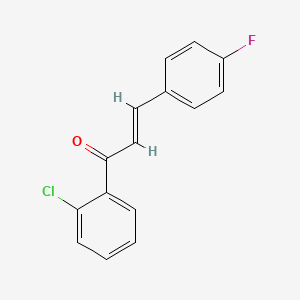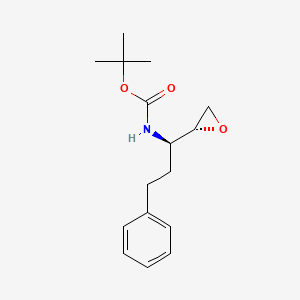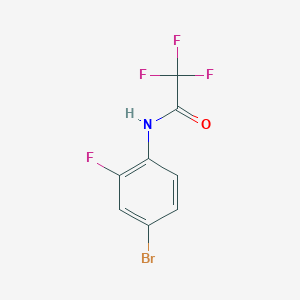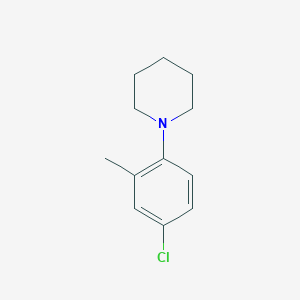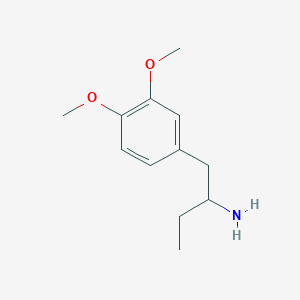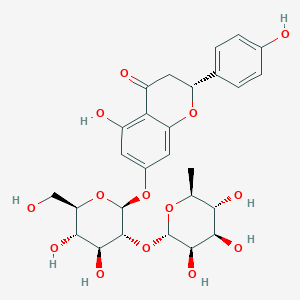
Naringin hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naringin hydrate is a flavonoid compound predominantly found in citrus fruits such as grapefruit, oranges, and limes. It is responsible for the bitter taste in these fruits and has been extensively studied for its remarkable biological properties, including anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic, and neuroprotective activities .
Mechanism of Action
Naringoside, also known as (2R)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside, is a flavanone compound that has been the subject of numerous studies due to its potential therapeutic effects .
Target of Action
It’s known that flavonoids like naringoside interact with a wide range of molecular targets in the body, including enzymes, receptors, and signaling pathways .
Mode of Action
It’s known that flavonoids like Naringoside can interact with their targets in various ways, such as by binding to receptors or enzymes, modulating signaling pathways, or influencing gene expression .
Biochemical Pathways
Naringoside is involved in the biosynthesis of naringenin, a common precursor for flavonoid natural products . The biosynthetic pathway involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .
Pharmacokinetics
It’s known that naringoside is metabolized in the liver into naringenin . This process involves two steps: first, Naringoside is hydrolyzed by α-L-rhamnosidase activity of naringinase to rhamnose and prunin. The prunin formed is then hydrolyzed by β-D-glucosidase activity of naringinase into naringenin and glucose .
Action Environment
The action, efficacy, and stability of Naringoside can be influenced by various environmental factors. For example, the absorption and metabolism of Naringoside can be affected by the presence of other compounds, the pH of the environment, and the individual’s metabolic state .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naringin can be synthesized through various methods, including acylation and glycosylation. The acylation reaction occurs in the glycoside region, enhancing the lipid solubility of naringin . High-speed counter-current chromatography (HSCCC) is another method used for the preparation and separation of naringin, utilizing a two-phase solvent system composed of ethyl acetate, n-butanol, and water .
Industrial Production Methods
Industrial production of naringin often involves extraction from citrus fruits. The process includes crushing the fruits, followed by solvent extraction and purification. The use of enzymes like naringinase can help in debittering grapefruit juice by breaking down naringin into its less bitter components .
Chemical Reactions Analysis
Types of Reactions
Naringin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its solubility and bioavailability .
Common Reagents and Conditions
Common reagents used in the reactions involving naringin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the flavonoid structure .
Major Products Formed
The major products formed from these reactions include naringenin, which is the aglycone form of naringin, and various glycosylated derivatives that enhance its solubility and bioavailability .
Scientific Research Applications
Naringin hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases.
Industry: Used in the food industry for its antioxidant properties and in cosmetics for its anti-aging effects
Comparison with Similar Compounds
Similar Compounds
Naringenin: The aglycone form of naringin, known for its higher bioavailability and similar biological activities.
Hesperidin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anticancer activities
Uniqueness of Naringin
Naringin is unique due to its glycosylated structure, which provides steric hindrance and makes it less potent than its aglycone counterpart, naringenin. this structure also enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16+,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMSGMNTNDNHN-VVEPWVCASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B6354385.png)
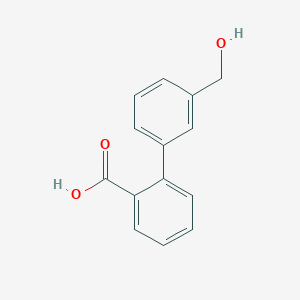
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
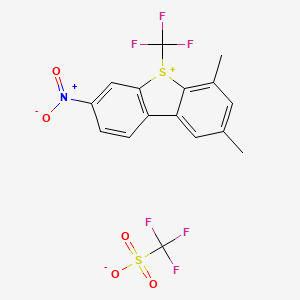
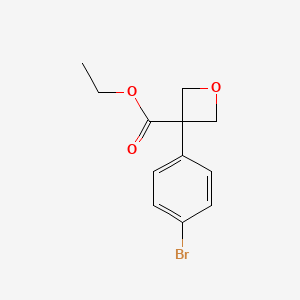
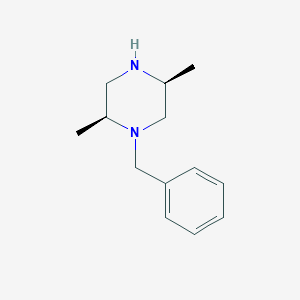
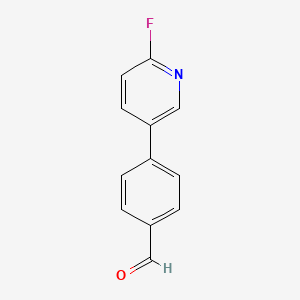
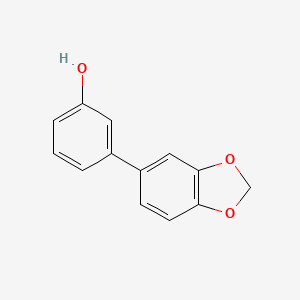
![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
